1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
Description
Historical Context and Development of Tetrahydroquinoline Sulfonamides
The development of tetrahydroquinoline sulfonamides represents a convergence of two historically significant chemical families in pharmaceutical research. Tetrahydroquinolines have been recognized as important synthetic targets for chemists due to their ubiquitous distribution in natural products and medicinal agents. The significance of these compounds extends back several decades, with researchers noting that tetrahydroquinolines embedded in natural product structures range from simple molecules with antibiotic properties to complex systems with cytotoxic and antibacterial activities.
The historical foundation of sulfonamide chemistry dates to 1932 with the patenting of Prontosil and numerous azo dyes containing sulfonamide groups. The discovery of the chemotherapeutic value of Prontosil led to Domagk being awarded the Nobel Prize in Medicine in 1938. This breakthrough awakened the medical profession to the field of antibacterial chemotherapy, leading to experimental and clinical articles appearing in profusion. The development of carbonic anhydrase inhibitor-type diuretics and sulfonylurea hypoglycemic agents followed from observations made with sulfonamide antibiotics.
The combination of tetrahydroquinoline and sulfonamide functionalities emerged as researchers recognized the potential for creating hybrid molecules with enhanced properties. Recent investigations have focused on novel N-sulfonamide-tetrahydroquinolines designed through molecular modeling and scaffold hopping strategies. These compounds have been developed with the aim of improving metabolic stabilities while maintaining biological activity, particularly as nuclear receptor inverse agonists.
Contemporary research has demonstrated that fluorinated derivatives, such as 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide, represent advanced developments in this field. The incorporation of trifluoromethyl groups has been shown to significantly affect molecular properties, including metabolic stability and pharmacokinetic characteristics.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex sulfonamide structures. According to PubChem database records, the compound is identified by Chemical Abstracts Service number 848080-35-3 and molecular formula C₁₄H₁₉F₃N₂O₂S. The molecular weight is documented as 336.38 grams per mole.
The International Union of Pure and Applied Chemistry name for this compound is 1,1,1-trifluoro-N-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide. Alternative systematic names include methanesulfonamide, 1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-7-quinolinyl]-. The compound is also referenced by synonymous nomenclature including 1,1,1-trifluoro-N-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide.
Classification systems for sulfonamides typically organize compounds based on structural features and functional characteristics. The general approach to sulfonamide nomenclature involves identifying the principal functional group, determining the parent chain, assigning appropriate numbering, and specifying side chain locations. For sulfonamides containing aromatic systems, the benzene ring often serves as the parent chain when the principal functional group is attached.
Within the broader classification framework, tetrahydroquinoline sulfonamides can be categorized according to their substitution patterns, ring systems, and functional group arrangements. The compound under examination contains a tetrahydroquinoline core structure with an isobutyl substituent at the nitrogen position and a trifluoromethylsulfonamide group at the 7-position of the quinoline ring system.
| Structural Component | Description | Chemical Formula |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N |
| N-Substituent | Isobutyl group | C₄H₉ |
| Sulfonamide Group | Trifluoromethylsulfonamide | CF₃SO₂NH |
| Complete Molecule | Full compound | C₁₄H₁₉F₃N₂O₂S |
Significance in Sulfonamide Chemistry Research
The significance of this compound in contemporary sulfonamide research stems from its unique structural features and potential applications in medicinal chemistry. Sulfonamides have maintained their importance in pharmaceutical research due to their low cost, low toxicity, and excellent activity against bacterial diseases. Over time, the application of sulfonamides has extended from antimicrobial agents to anticancer agents, antiglaucoma agents, inhibitors of gamma-secretase, cyclooxygenase-2 and lipoxygenase, anticonvulsant agents, and hypoglycemic agents.
The incorporation of fluorine-containing groups into sulfonamide structures represents a significant advancement in the field. Organofluorine compounds exhibit unusual properties that have found widespread application in pharmaceuticals. The incorporation of trifluoromethyl or difluoromethyl groups into organic molecules affects their biological, physical, and chemical properties. Research has demonstrated that fluorinated tetrahydroquinoline derivatives can be asymmetrically synthesized using chiral phosphoric acid catalysis, achieving excellent enantioselectivities and diastereoselectivities.
The compound's structural complexity, featuring both tetrahydroquinoline and trifluoromethylsulfonamide moieties, positions it within an important class of hybrid molecules. Tetrahydroquinolines have been frequent targets for new synthetic methods due to their pharmaceutical potential, including applications as analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, antiarrhythmics, antiallergenics, antimalarials, antitumor, anticancer, antifungal, antichagasic, and antiosteoporotics.
Recent synthetic developments have focused on creating novel sulfonamide derivatives with enhanced properties. The synthesis of new quinoline-sulfonamide derivatives has been accomplished through meticulous five-step molecular assembly utilizing Suzuki and acid-amine cross-coupling reactions. These compounds have demonstrated impressive fluorescent characteristics with high intensity and significant molar extinction coefficients.
Current Research Landscape and Objectives
The current research landscape surrounding this compound and related compounds focuses on several key areas of investigation. Contemporary studies emphasize the development of novel synthetic methodologies for creating fluorinated tetrahydroquinoline derivatives with improved pharmacological properties. Research efforts have concentrated on asymmetric synthesis approaches that can produce these compounds with high stereoselectivity and yield.
Molecular docking studies have emerged as a critical component of current research, providing insights into the binding affinities and pharmacokinetic properties of these compounds. Recent investigations have utilized density functional theory calculations and molecular electrostatic potential mapping to elucidate electronic structures of quinoline-sulfonamide derivatives. These computational approaches have provided valuable insights into global reactivity parameters and energy gap characteristics.
The development of environmentally sustainable synthetic methods represents another significant research direction. Green chemistry approaches have been applied to sulfonamide synthesis, including metal-free protocols that avoid the use of bases, ligands, or additives. Stage-wise reactions using iodine and ethanol have been investigated as novel and efficient alternatives to traditional synthetic methods.
Current objectives in tetrahydroquinoline sulfonamide research include the optimization of synthetic routes for improved efficiency and selectivity. Researchers are working to develop additional approaches to heterocyclic targets that serve as pharmaceutical precursors. Future work is expected to dramatically increase the number of accessible derivatives while improving the efficiency and selectivity of transformations.
| Research Area | Current Focus | Key Objectives |
|---|---|---|
| Synthetic Methods | Asymmetric synthesis with chiral catalysts | High enantioselectivity and yield |
| Computational Studies | Density functional theory calculations | Electronic structure elucidation |
| Green Chemistry | Metal-free synthetic protocols | Environmental sustainability |
| Pharmaceutical Applications | Structure-activity relationships | Enhanced biological activity |
| Analytical Characterization | Advanced spectroscopic techniques | Complete structural confirmation |
The integration of computational chemistry with experimental synthesis has become increasingly important in current research. Molecular docking studies have confirmed that related compounds can target specific binding sites through hydrogen and hydrophobic interactions. These investigations have demonstrated favorable physiochemical and pharmacokinetic properties for tetrahydroquinoline sulfonamide derivatives.
Advanced synthetic methodologies continue to be developed for the preparation of complex tetrahydroquinoline structures. The Povarov reaction and its three-component modifications have been extensively studied over recent years for the synthesis of biologically active tetrahydroquinoline derivatives. These reactions provide efficient routes to polycyclic compounds with tetrahydroquinoline fragments that exhibit significant biological activities.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c1-10(2)9-19-7-3-4-11-5-6-12(8-13(11)19)18-22(20,21)14(15,16)17/h5-6,8,10,18H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBCQMHROXPFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670267 | |
| Record name | 1,1,1-Trifluoro-N-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848080-35-3 | |
| Record name | 1,1,1-Trifluoro-N-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-isobutyl-1,2,3,4-tetrahydroquinoline Intermediate
Starting from quinoline or 3,4-dihydro-2H-quinoline derivatives, catalytic hydrogenation under mild conditions (e.g., Pd/C catalyst, H2 atmosphere) reduces the aromatic ring to the tetrahydroquinoline structure.
The nitrogen atom at position 1 is then alkylated using isobutyl bromide or chloride in the presence of a base such as potassium carbonate or cesium carbonate in polar aprotic solvents like acetonitrile or dimethylformamide. This step requires careful control of temperature (typically room temperature to 50°C) and reaction time (several hours to overnight) to optimize yield and minimize side reactions.
Preparation of the Trifluoromethanesulfonamide Moiety
The trifluoromethanesulfonamide group is introduced by reacting trifluoromethanesulfonyl chloride (TfCl) with the amine intermediate. This reaction is usually conducted in an inert atmosphere (nitrogen or argon) to prevent hydrolysis and side reactions.
A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
The reaction is performed in solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5°C) initially, then allowed to warm to room temperature to complete the reaction.
Purification and Isolation
After completion, the reaction mixture is quenched with water and extracted with organic solvents such as ethyl acetate.
The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
The crude product is purified by silica gel column chromatography using gradients of ethyl acetate and hexanes or by recrystallization from suitable solvents.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of quinoline | Pd/C, H2, ethanol, room temperature, 12 h | 85–90 | Produces 1,2,3,4-tetrahydroquinoline |
| N-Alkylation with isobutyl halide | Isobutyl bromide, K2CO3, acetonitrile, 20–50°C, 24 h | 70–80 | Base and solvent choice critical for selectivity |
| Sulfonamide formation | TfCl, Et3N, DCM, 0–25°C, 4–6 h | 75–85 | Inert atmosphere recommended |
| Purification | Silica gel chromatography | - | Yields pure white powder, >95% purity |
Research Findings and Optimization Notes
The use of cesium carbonate instead of potassium carbonate in the alkylation step can improve reaction rates and yields due to stronger base strength and better solubility in organic solvents.
Maintaining low temperature during the trifluoromethanesulfonylation step is crucial to prevent decomposition of sensitive intermediates.
Solvent choice impacts the reaction efficiency; dichloromethane is preferred for sulfonamide formation due to its inertness and ability to dissolve both reagents.
The final compound exhibits a melting point consistent with literature values (~191.5°C flash point), and purity is confirmed by NMR and HPLC analyses.
Summary Table of Key Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C14H19F3N2O2S |
| Molecular Weight | 336.37 g/mol |
| Density | 1.318 g/cm³ |
| Boiling Point | 393.1°C at 760 mmHg |
| Flash Point | 191.5°C |
| Vapor Pressure | 0 mmHg at 25°C |
| Refractive Index | 1.527 |
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methanesulfonamide group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or trifluoromethyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that the trifluoromethyl moiety can enhance the compound's interaction with biological targets, potentially leading to improved efficacy against cancer cells. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against various cancer cell lines .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Its structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems or exert antioxidant effects. A case study involving animal models indicated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function post-injury .
Table 2: Summary of Medicinal Applications
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been explored to enhance thermal stability and chemical resistance. Studies have shown that polymers modified with this compound exhibit superior mechanical properties compared to their non-fluorinated counterparts. This application is particularly relevant in the production of high-performance coatings and adhesives .
Table 3: Material Science Applications
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanesulfonamide group can form hydrogen bonds with target proteins, influencing their activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.
Comparison with Similar Compounds
1,1,1-Trifluoro-N-(o-tolyl)methanesulfonamide (1a)
- Structure: Lacks the tetrahydroquinoline ring; instead, the sulfonamide group is attached to an o-tolyl (2-methylphenyl) group.
- Reactivity: Used in Pd-catalyzed cycloadditions for synthesizing tetrahydroquinolines and benzazepines. The electron-withdrawing trifluoromethanesulfonamide group facilitates C–H activation, but the absence of a tetrahydroquinoline backbone limits its application in generating fused heterocycles directly .
- Key Difference: The tetrahydroquinoline core in the target compound provides a pre-organized framework for functionalization, whereas 1a requires additional steps to assemble similar scaffolds.
3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenyl trifluoromethanesulfonate (17)
- Structure: Contains a piperidinyl group instead of tetrahydroquinoline, with a triflate (SO₂CF₃) group.
- Synthesis: Prepared via trifluoromethanesulfonic anhydride activation, a method common to sulfonamide derivatives.
Pesticide and Agrochemical Analogues
Perfluidone (1,1,1-Trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide)
- Structure : Features a phenylsulfonyl group at the 4-position of a methyl-substituted phenyl ring.
- Application: Registered as a herbicide (ISO name: perfluidone). The phenylsulfonyl group enhances hydrophobicity, improving membrane permeability in plants. In contrast, the tetrahydroquinoline moiety in the target compound may favor interactions with mammalian enzymes or receptors .
- Toxicity : Perfluidone exhibits acute oral toxicity (Category 4) and aquatic hazards, similar to fluorinated sulfonamides generally .
Pharmacologically Relevant Analogues
1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide (CAS: 23375-12-4)
- Structure : Substituted with a hydroxyl group at the meta position of the phenyl ring.
- Properties: The hydroxyl group increases hydrogen-bonding capacity and aqueous solubility (logP ~1.2 estimated) compared to the hydrophobic isobutyl-tetrahydroquinoline derivative (logP ~3.5 predicted) .
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide
- Structure : Incorporates a benzoyl group at the 1-position and a 4-chlorophenylmethanesulfonamide group.
Biological Activity
1,1,1-Trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (CAS: 848080-35-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.
The chemical structure of this compound includes a trifluoromethyl group and a methanesulfonamide moiety, contributing to its unique biological properties. Below are some key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19F3N2O2S |
| Molar Mass | 336.37 g/mol |
| Density | 1.318 g/cm³ |
| Boiling Point | 393.105 °C at 760 mmHg |
| Flash Point | 191.543 °C |
| Vapor Pressure | 0 mmHg at 25 °C |
| Refractive Index | 1.527 |
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its pharmacological properties. Key areas of interest include:
1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects.
2. Antitumor Activity
Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
3. Central Nervous System (CNS) Effects
Given the presence of the tetrahydroquinoline structure, there is potential for neuroactive effects. Some studies suggest that compounds in this class may have anxiolytic or antidepressant properties.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that tetrahydroquinoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy (Source: ).
- Antitumor Mechanism Investigation : Another investigation into similar compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment (Source: ).
Research Findings
Recent findings indicate several mechanisms through which this compound may exert its biological effects:
- Inhibition of Enzymatic Activity : Some studies suggest that methanesulfonamide derivatives can act as enzyme inhibitors, which may contribute to their therapeutic effects in various diseases (Source: ).
- Modulation of Neurotransmitter Systems : Research into related compounds indicates possible interactions with neurotransmitter receptors, which could account for CNS-related effects (Source: ).
Q & A
Q. What are the optimal synthetic routes for 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Structure Formation : Construct the tetrahydroquinoline scaffold via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
Isobutyl Group Introduction : Alkylation at the 1-position using isobutyl halides or Mitsunobu reactions with isobutanol.
Sulfonamide Functionalization : React the amine at the 7-position with trifluoromethanesulfonyl chloride (CFSOCl) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
- Key Considerations :
- Use Buchwald-Hartwig amination or Suzuki coupling for regioselective modifications .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HSO, 80°C, 12h | 65 | 92% |
| Alkylation | Isobutyl bromide, KCO, DMF | 78 | 95% |
| Sulfonylation | CFSOCl, EtN, CHCl | 85 | 98% |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:
- Nuclear Magnetic Resonance (NMR) : H/C NMR to confirm substitution patterns (e.g., isobutyl, trifluoromethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNOS).
- Infrared (IR) Spectroscopy : Identify sulfonamide (S=O stretching ~1350 cm) and C-F bonds (1000–1100 cm).
- HPLC/UPLC : Assess purity (>95% for biological assays).
Q. How is the compound screened for initial biological activity?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., tetrahydroquinoline sulfonamides):
- Antimicrobial Activity : Broth microdilution (MIC against Gram+/Gram- bacteria, fungi).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases.
- Dosage : 1–100 µM range; include positive controls (e.g., doxorubicin for cytotoxicity).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Variable Groups : Replace isobutyl with cyclopentyl or aryl groups to alter lipophilicity .
- Sulfonamide Modifications : Compare trifluoromethyl with methyl or phenylsulfonyl groups.
- Assay Design : Test derivatives in parallel using high-throughput screening (HTS).
- Example SAR Table :
| Derivative | R Group | IC (µM, Kinase X) | LogP |
|---|---|---|---|
| Parent | Isobutyl | 0.85 | 3.2 |
| Derivative A | Cyclohexyl | 0.62 | 3.8 |
| Derivative B | Phenyl | 1.20 | 4.1 |
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer : Use in silico tools to guide experimental validation:
Molecular Docking (AutoDock Vina, Glide) : Simulate binding to active sites (e.g., ATP-binding pockets in kinases) .
Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/GROMACS).
- Key Metrics : Binding energy (ΔG), hydrogen bonds, hydrophobic interactions.
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Address discrepancies via:
- Orthogonal Assays : Validate antimicrobial claims with live/dead cell imaging alongside MIC data .
- Solubility Checks : Use DLS or nephelometry to confirm compound stability in assay buffers.
- Meta-Analysis : Compare data across analogs (e.g., PubChem BioAssay data ).
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA for IC comparisons).
- Ethical Compliance : Follow institutional guidelines for biological testing and waste disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
